B1579464 erythro-D-Phenyserine

erythro-D-Phenyserine

Cat. No.: B1579464
M. Wt: 181.19
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-D-Phenyserine is a useful research compound. Molecular weight is 181.19. The purity is usually 95%.
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Properties

Molecular Weight

181.19

Origin of Product

United States

Stereochemical Foundations and Nomenclature of Phenylserine Isomers

Chirality and Stereoisomerism in β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids are a class of organic compounds that possess both a hydroxyl (-OH) group on the β-carbon and an amino (-NH2) group on the α-carbon relative to a carboxyl (-COOH) group. nih.gov The presence of at least two chiral centers, the α- and β-carbons, is a defining feature of many molecules in this class, including phenylserine (B13813050). This dual chirality leads to the existence of multiple stereoisomers. The spatial arrangement of the substituents around these chiral centers dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. nih.gov The synthesis of these compounds can be challenging, with chemists employing various asymmetric routes to achieve the desired stereoselectivity. nih.govresearchgate.netacs.orgrsc.orgthieme-connect.com

The erythro- and threo-Diastereomeric Relationship in Phenylserine Derivatives

The terms erythro and threo are used to describe the relative stereochemistry of two adjacent chiral centers. In the context of phenylserine, this nomenclature distinguishes between the two pairs of diastereomers. The erythro isomers have a configuration where similar substituents on the α- and β-carbons would be on the same side in a Fischer projection, analogous to the sugar erythrose. Conversely, the threo isomers have these substituents on opposite sides, similar to the sugar threose.

Under certain conditions, the threo isomer of phenylserine has been found to be more stable than the erythro isomer. researchgate.net The separation and analysis of these diastereomers can be achieved through techniques such as paper chromatography and high-performance liquid chromatography (HPLC) on a chiral column. researchgate.netacs.org

Absolute Configuration Assignment: D/L and R/S Designations for erythro-D-Phenyserine

The absolute configuration of a chiral molecule provides an unambiguous description of the spatial arrangement of its atoms. For amino acids, two main systems of nomenclature are used: the D/L system and the Cahn-Ingold-Prelog (R/S) system.

The D/L system relates the stereochemistry of the α-carbon to that of glyceraldehyde. In this system, this compound is designated as "D" because its amino group is on the right side in a Fischer projection when the carboxyl group is at the top.

The R/S system assigns a priority to the four substituents attached to each chiral center based on atomic number. For this compound, the absolute configurations at the α- and β-carbons are (2R, 3S).

Nomenclature System Designation for this compound
D/L SystemD
R/S System (Cahn-Ingold-Prelog)(2R, 3S)

The three-dimensional conformation of this compound influences its interactions with other molecules. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in determining the conformation and differentiating between the erythro and threo diastereomers. acs.org The chemical shift values in an NMR spectrum can reveal the differences in the absolute configuration at the C3 carbon between the l-threo-β-phenylserine and l-erythro-β-phenylserine diastereomers. acs.org

The determination of the absolute stereochemistry of phenylserine derivatives is often accomplished by converting them into derivatives with known spectroscopic data and optical activities for comparison. unirioja.es This allows for the confident assignment of the stereochemical descriptors.

Advanced Synthetic Methodologies for the Construction of Erythro D Phenyserine and Its Stereoisomers

Strategizing Stereoselective Synthesis of β-Hydroxy-α-Amino Acids

The synthesis of β-hydroxy-α-amino acids is a subject of intense research due to their prevalence in natural products, including antibiotics and enzyme inhibitors. nih.gov The asymmetric aldol (B89426) reaction of glycine (B1666218) equivalents is a particularly powerful method, as it constructs the carbon-carbon bond while simultaneously setting up to two vicinal stereogenic centers in a single step. nih.govacs.org

Historical Context of Phenylserine (B13813050) Synthesis Development

Early synthetic approaches to phenylserine often involved the condensation of glycine with benzaldehyde (B42025) in the presence of an alkali, a method that provided little to no stereocontrol, resulting in a mixture of all four stereoisomers. google.com The challenge of selectively synthesizing a single isomer spurred the development of more sophisticated stereoselective methods. The advent of chiral auxiliaries, pioneered by researchers like E.J. Corey and Barry Trost in the 1970s and 1980s, marked a paradigm shift in asymmetric synthesis. wikipedia.org These removable chiral groups are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and often recovered. wikipedia.org This strategy proved highly effective for controlling the diastereoselectivity of reactions such as aldol condensations and alkylations, paving the way for the targeted synthesis of specific phenylserine stereoisomers.

Diastereoselective Synthetic Approaches

Diastereoselective synthesis using chiral auxiliaries is a robust and well-established strategy for preparing enantiomerically pure compounds. The key advantage of this approach is that the covalent attachment of the auxiliary transforms the prochiral substrate into a chiral molecule with two or more stereocenters. Subsequent reactions produce diastereomers, which have different physical properties and can be separated using standard laboratory techniques like chromatography or crystallization. wikipedia.org

Chiral Auxiliary-Mediated Asymmetric Induction

The use of a chiral auxiliary allows for the transfer of stereochemical information from the auxiliary to the newly formed stereocenters in the product. The auxiliary creates a biased steric environment, forcing reagents to approach the reactive center from a specific face, thereby leading to the preferential formation of one diastereomer over others. nih.gov

Application of Oxazolidinone Chiral Auxiliaries (e.g., Evans-type, others)

Oxazolidinone auxiliaries, developed and popularized by David A. Evans, are among the most reliable and widely used tools for stereoselective synthesis. santiago-lab.com These auxiliaries are typically prepared from readily available chiral β-amino alcohols. nih.gov For the synthesis of β-hydroxy-α-amino acids, an N-acylated oxazolidinone derived from a glycine equivalent is used. wikipedia.org

The reaction proceeds via the formation of a boron enolate, which adopts a rigid, chelated Z-conformation. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate. Consequently, an incoming electrophile, such as benzaldehyde, can only approach from the less sterically hindered face, leading to a highly predictable and diastereoselective aldol addition. wikipedia.orgsantiago-lab.com This methodology establishes the two contiguous stereocenters of the phenylserine backbone with excellent control. wikipedia.org Subsequent hydrolysis or reductive cleavage of the auxiliary yields the desired β-hydroxy-α-amino acid derivative. santiago-lab.com

Table 1: Evans Auxiliary in Diastereoselective Aldol Reaction

N-Acyl GroupAldehydeConditionsDiastereomeric Ratio (syn:anti)Reference
N-glycolyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehyde1) Bu2BOTf, Et3N 2) PhCHO 3) Cleavage>99:1Based on Evans, D.A. et al., J. Am. Chem. Soc. 1981 santiago-lab.com
Utilization of Sulfinamide-Based Chiral Auxiliaries (e.g., Ellman's)

Enantiopure tert-butanesulfinamide, introduced by Jonathan A. Ellman, serves as a powerful chiral auxiliary for the asymmetric synthesis of amines and their derivatives. wikipedia.orgsigmaaldrich.com This methodology is particularly useful for constructing α- and β-amino acids. sigmaaldrich.com The synthesis begins with the condensation of tert-butanesulfinamide with a glyoxylate (B1226380) ester to form a chiral N-sulfinyl imine. sigmaaldrich.comharvard.edu

The tert-butanesulfinyl group acts as a potent chiral director, activating the imine for nucleophilic addition and controlling the facial selectivity of the attack. sigmaaldrich.com The addition of a nucleophile, such as a Grignard reagent or an enolate, proceeds with high diastereoselectivity, dictated by a transition state model where the nucleophile adds to the less hindered face of the C=N bond to avoid steric clash with the bulky tert-butyl group. wikipedia.org Subsequent acidic hydrolysis removes the sulfinyl group to reveal the free amino group of the target phenylserine derivative. wikipedia.orgsigmaaldrich.com

Table 2: Ellman's Auxiliary in Diastereoselective Synthesis

Imine SubstrateNucleophileConditionsDiastereomeric RatioReference
(R)-N-(benzylidene)-2-methylpropane-2-sulfinamideTitanium enolate of ethyl acetate1) LDA, ClTi(Oi-Pr)3 2) Imine addition 3) CleavageTypically >95:5Based on Ellman, J.A. et al., J. Am. Chem. Soc. 1997 harvard.edu
Other Stoichiometric Chiral Auxiliary Systems for Diastereocontrol

Beyond Evans and Ellman-type auxiliaries, several other stoichiometric chiral controllers have been successfully employed in the synthesis of β-hydroxy-α-amino acids.

Pseudoephedrine Amides: As developed by Andrew G. Myers, pseudoephedrine can be used as a practical chiral auxiliary. harvard.edu When attached to a glycine derivative, the resulting amide can be deprotonated to form a rigid lithium chelated enolate. The stereochemistry of the subsequent reaction with an electrophile like benzaldehyde is directed by the auxiliary's framework, leading to high diastereoselectivity. wikipedia.orgharvard.edu The auxiliary can be removed under mild conditions to furnish the desired product. wikipedia.org

Schöllkopf Auxiliaries: The Schöllkopf method involves the use of bis-lactim ethers derived from the cyclization of a chiral amino acid (commonly valine) with glycine. biosynth.com Deprotonation of the glycine methylene (B1212753) group followed by reaction with an aldehyde allows for the diastereoselective formation of the β-hydroxy-α-amino acid derivative. The bulky isopropyl group of the valine-derived portion of the auxiliary effectively blocks one face of the resulting anion, directing the electrophile to the opposite side. biosynth.com

Camphorsultam: Oppolzer's camphorsultam is another highly effective chiral auxiliary. Derived from camphor, its rigid bicyclic structure provides a well-defined steric environment. N-acyl derivatives of camphorsultam undergo highly diastereoselective reactions, including aldol additions, making it a valuable tool for constructing the phenylserine framework. wikipedia.org

Table 3: Overview of Other Chiral Auxiliary Systems

Auxiliary TypeKey FeatureTypical ElectrophileStereocontrol Mechanism
Pseudoephedrine AmideForms rigid Li-chelated enolateAldehydes, Alkyl HalidesChelation-controlled facial shielding
Schöllkopf Bis-lactim EtherMasked glycine with valine-derived stereodirectorAldehydesSteric hindrance from isopropyl group
Camphorsultam (Oppolzer's)Rigid bicyclic sulfonamide structureAldehydesSteric blocking by the sultam framework

Substrate-Controlled Diastereoselection in Carbon-Carbon Bond Forming Reactions

Substrate-controlled diastereoselection utilizes the existing chirality in a starting material, often an α-amino aldehyde, to direct the stereochemical outcome of a nucleophilic addition to the carbonyl group. nih.govrsc.org The stereoselectivity of these reactions is governed by the interplay between Felkin-Anh and chelation-controlled models. chemistnotes.comic.ac.uk

The Felkin-Anh model predicts that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, which typically leads to the anti or threo diastereomer. chemistnotes.comlibretexts.org Conversely, the Cram-chelate model applies when a Lewis basic group (like a protected amine or hydroxyl group) is present at the α-position. chemistnotes.com A chelating metal can coordinate to both the carbonyl oxygen and the heteroatom of the protecting group, forming a rigid five-membered ring. This conformation forces the nucleophile to attack from the less hindered face, leading to the syn or erythro diastereomer. ic.ac.uk

The choice of protecting group on the nitrogen atom and the nature of the nucleophile's counter-ion are critical. Small, chelating protecting groups and metals like Mg²⁺, Zn²⁺, or Cu²⁺ favor chelation control. chemistnotes.comlibretexts.org In contrast, bulky, non-chelating protecting groups (e.g., silyl (B83357) ethers) and non-chelating metals (e.g., Li⁺, K⁺) favor the Felkin-Anh pathway. nih.govacs.org By carefully selecting these conditions, chemists can selectively override the inherent Felkin-Anh preference to achieve the desired chelation-controlled erythro product. nih.govacs.org

Transition Metal-Catalyzed Diastereoselective Reactions (e.g., Rh(II)-catalyzed 1,3-dipolar cycloadditions)

Transition metal catalysis offers powerful methods for constructing complex cyclic and acyclic structures with high diastereocontrol. rsc.org Rhodium(II) catalysts, in particular, are effective in promoting 1,3-dipolar cycloaddition reactions. researchgate.net These reactions involve the formation of a dipole, such as a carbonyl ylide, from a diazo compound precursor. nih.gov The rhodium(II) catalyst facilitates the generation of a rhodium carbenoid, which then reacts intramolecularly or intermolecularly to form the dipole. nih.gov

This dipole can then undergo a [3+2] cycloaddition with a dipolarophile to create a five-membered heterocyclic ring. nih.gov The facial selectivity of this cycloaddition is influenced by the catalyst's ligands, allowing for control over the resulting stereochemistry. researchgate.net This methodology is highly valuable for synthesizing complex heterocyclic scaffolds, which can serve as precursors to β-hydroxy-α-amino acids after subsequent transformations. nih.gov Synergistic dual catalytic systems, for instance combining palladium(0) and rhodium(II), have been developed to perform formal [6+3] dipolar cycloadditions, expanding the range of accessible heterocyclic structures. acs.org

Phase-Transfer Catalysis in Diastereoselective Transformations

Phase-transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). rsc.org In the synthesis of α-amino acids, chiral PTC is particularly effective for achieving stereocontrol. nih.gov This is often accomplished using chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids. scispace.comelsevierpure.comsigmaaldrich.com

The catalyst, typically a modified cinchonidinium or cinchoninium salt, transports an enolate of a glycine derivative (like a glycine Schiff base) from an aqueous or solid phase into an organic phase. nih.govsigmaaldrich.com Within the organic phase, the chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the subsequent alkylation or aldol reaction. sigmaaldrich.com This methodology has been successfully applied to the asymmetric alkylation of glycine imines to produce a variety of α-amino acid derivatives with high enantioselectivity. sigmaaldrich.comresearchgate.net While early applications in aldol reactions for β-hydroxy-α-amino acid synthesis showed low diastereoselectivity, significant advancements have been made through the design of more sophisticated dimeric and polymeric Cinchona-derived catalysts. nih.govelsevierpure.comacs.org

Enantioselective Catalytic Methodologies

While diastereoselective methods control relative stereochemistry, enantioselective catalysis establishes the absolute stereochemistry of the target molecule.

Organocatalytic Approaches to erythro-D-Phenyserine Scaffolds

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the construction of β-hydroxy-α-amino acid scaffolds, the direct asymmetric aldol reaction is a key strategy. nih.govresearchgate.net Chiral Brønsted bases and amines, such as proline and its derivatives, can catalyze the reaction between a glycine equivalent and an aldehyde. nih.govnih.gov

One successful approach involves the use of a benzophenone-derived imine of a glycine o-nitroanilide as the nucleophile. nih.gov In the presence of a ureidopeptide-based Brønsted base catalyst, this substrate undergoes a highly enantio- and syn-selective aldol reaction with various aldehydes. nih.govacs.org The o-nitroanilide framework is crucial as it provides a hydrogen-bonding platform that enhances nucleophile reactivity and controls the stereochemical outcome, leading to the desired syn (or erythro) products with high diastereomeric and enantiomeric excess. nih.gov

Organocatalytic syn-Selective Aldol Reaction Results
Aldehyde SubstrateYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)

Asymmetric Hydrogenation and Other Metal-Catalyzed Enantioselective Reactions

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, recognized with the 2001 Nobel Prize in Chemistry. wikipedia.org This method involves the addition of hydrogen across a prochiral double bond (e.g., in an enamine or β-ketoester) using a chiral transition metal catalyst, typically based on rhodium, ruthenium, iridium, or nickel. wikipedia.orgrsc.orgresearchgate.net The chirality is imparted by chiral phosphine (B1218219) ligands coordinated to the metal center. wikipedia.org

In the context of β-hydroxy-α-amino acids, a powerful strategy is the dynamic kinetic resolution (DKR) of α-amino-β-ketoesters. researchgate.net An iridium catalyst, for example, can hydrogenate the ketone moiety to produce the anti-β-hydroxy-α-amino acid esters with high diastereo- and enantioselectivity. researchgate.net More relevant to the erythro isomer, Ir-catalyzed asymmetric hydrogenation of α-dibenzylamino β-ketoesters through DKR has been shown to provide chiral β-hydroxy α-amino derivatives with excellent diastereoselectivities (>99/1 dr) and enantioselectivities (up to >99% ee) for the syn product. rsc.org The dibenzyl protecting group can be readily removed to yield the final product. rsc.org

Ir-Catalyzed Asymmetric Hydrogenation for syn-β-Hydroxy-α-Amino Esters rsc.org
Substrate (Aryl Group)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)

Enantioselective Aminohydroxylation Strategies (e.g., Sharpless variants)

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the direct, one-step synthesis of vicinal amino alcohols from alkenes. nih.govorganic-chemistry.org The reaction utilizes an osmium catalyst in conjunction with a chiral ligand (typically derived from dihydroquinine or dihydroquinidine) to achieve high enantioselectivity. organic-chemistry.org A nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, provides the amino group while the osmium provides the hydroxyl group. organic-chemistry.org

The ASAH reaction proceeds with syn-selectivity, meaning the amino and hydroxyl groups are added to the same face of the double bond. organic-chemistry.org When applied to α,β-unsaturated esters, this method provides a direct route to α-hydroxy-β-amino acid derivatives, which are precursors to the desired phenyserine structure. nih.gov The choice of chiral ligand dictates which enantiomer of the product is formed, making the synthesis of both D- and L-isomers accessible. nih.govorganic-chemistry.org This method is a highly convergent approach to installing the two adjacent stereocenters with both relative and absolute stereocontrol in a single operation. nih.govnih.govacs.org

Biocatalytic Synthesis and Enzymatic Transformations

The pursuit of stereochemically pure pharmaceuticals has driven the exploration of biocatalytic methods for the synthesis of chiral molecules like this compound. Enzymes, with their inherent stereoselectivity and ability to operate under mild conditions, offer a powerful alternative to traditional chemical synthesis. This section delves into the enzymatic strategies employed in the construction of phenylserine and its stereoisomers, focusing on enzyme-catalyzed dealdolization and reverse aldol reactions, the activity of phenylserine dehydrogenase, and the application of dynamic kinetic resolution and chemo-enzymatic approaches.

Enzyme-Catalyzed Dealdolization and Reverse Aldol Reactions in Phenylserine Systems (e.g., Threonine Aldolase)

Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible aldol reaction between glycine and a wide array of aldehydes. chemrxiv.org This reversibility allows for both the cleavage (dealdolization or retro-aldol reaction) of β-hydroxy-α-amino acids and their synthesis (reverse aldol reaction). nih.gov In the context of phenylserine, TAs can catalyze the cleavage of phenylserine into glycine and benzaldehyde, or conversely, the condensation of glycine and benzaldehyde to form phenylserine. chemrxiv.orgnih.gov

The stereocontrol at the α-carbon is typically absolute, leading to the formation of L-amino acids. nih.gov However, the stereoselectivity at the β-carbon is often moderate and dependent on the specific enzyme and reaction conditions, which has been a significant hurdle in their industrial application. organic-chemistry.orgnih.gov For instance, the L-threonine aldolase (B8822740) from Actinocorallia herbida (AhLTA) shows moderate Cβ stereoselectivity in the synthesis of L-threo-4-methylsulfonylphenylserine. rsc.org

To address this limitation, significant research has focused on the protein engineering of threonine aldolases. Through techniques like site-directed mutagenesis and combinatorial active-site saturation testing (CAST), researchers have successfully improved the diastereoselectivity of these enzymes. organic-chemistry.orgrsc.org For example, mutating key residues in the active site of L-threonine aldolase from Aeromonas jandaei led to reduced retro-aldol activity, which in turn resulted in increased conversions and diastereoselectivities (up to 80% syn) in the synthesis of L-β-phenylserine. nih.govnih.gov Similarly, engineering the substrate-binding pocket of AhLTA improved the diastereomeric excess of L-threo-4-methylsulfonylphenylserine by 23% compared to the wild-type enzyme. rsc.org

Enzyme VariantSubstrateDiastereomeric Excess (d.e.)ConversionReference
Wild-type AhLTA4-methylsulfonyl benzaldehyde58%- organic-chemistry.org
Y314R mutant AhLTA4-methylsulfonyl benzaldehyde81%- rsc.org
Mutated A. jandaei LTABenzaldehydeup to 80% (syn)up to 60% nih.govnih.gov

Enzymatic Phenylserine Dehydrogenase Activity and Related Pathways

The enzymatic degradation of phenylserine involves the activity of phenylserine dehydrogenases, which catalyze the oxidation of the hydroxyl group. In Pseudomonas syringae NK-15, two distinct, inducible dehydrogenases have been identified and characterized: a D-phenylserine dehydrogenase and an L-phenylserine dehydrogenase. nih.govrsc.org

The D-phenylserine dehydrogenase is NADP+-dependent and catalyzes the oxidation of D-threo-β-phenylserine. rsc.org It is a homodimer with a molecular weight of approximately 31,000 per subunit. rsc.org The enzyme exhibits maximal activity at a pH of 10.4 and shows specificity for D-threo isomers of β-phenylserine and other β-hydroxy-α-amino acids, but is inert towards other stereoisomers. rsc.org The Michaelis constants for D-threo-β-phenylserine and NADP+ are 0.44 mM and 29 µM, respectively. rsc.org

Conversely, the L-phenylserine dehydrogenase is NAD+-dependent and acts on L-β-phenylserine. nih.gov The genes for both the L- and D-phenylserine dehydrogenases are located on the same operon. nih.gov The enzymatic reaction for both dehydrogenases ultimately leads to the formation of 2-aminoacetophenone (B1585202) and CO2. nih.gov

EnzymeSource OrganismCoenzymeOptimal pHSubstrate SpecificityMichaelis Constant (Km)Reference
D-phenylserine dehydrogenasePseudomonas syringae NK-15NADP+10.4D-threo-β-phenylserine, D-threo-β-thienylserine, D-threo-β-hydroxynorvaline, D-threonine0.44 mM (for D-threo-β-phenylserine) rsc.org
L-phenylserine dehydrogenasePseudomonas syringae NK-15NAD+10.5L-phenylserine, L-threo-(2-thienyl)serineNot specified nih.gov

Dynamic Kinetic Resolution and Chemo-Enzymatic Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of conventional kinetic resolution. In a DKR process, the slow-reacting enantiomer of a racemic mixture is continuously racemized in situ, allowing for its conversion to the desired product, theoretically achieving a 100% yield. This approach has been successfully applied to the synthesis of β-hydroxy-α-amino acid derivatives.

One common chemo-enzymatic strategy involves the combination of a lipase-catalyzed kinetic resolution with a chemical racemization step. Lipases are widely used for the enantioselective acylation or hydrolysis of racemic alcohols and esters. For the synthesis of enantiopure phenylserine derivatives, a racemic mixture of a phenylserine ester can be subjected to enantioselective hydrolysis by a lipase. The unreacted enantiomer can then be racemized using a chemical catalyst, allowing for a dynamic kinetic resolution process. While specific examples for this compound are not extensively detailed, the principles have been demonstrated for related β-hydroxy-α-amino acids.

Another approach combines enzymatic reactions with metal-catalyzed hydrogenation. For instance, the asymmetric transfer hydrogenation of β-keto-α-(tert-butoxycarbonyl)amino esters in water, coupled with dynamic kinetic resolution, has been shown to produce anti-β-hydroxy-α-amino acid derivatives with good yields, diastereoselectivities, and enantioselectivities. This method highlights the potential of combining biocatalysis with chemical catalysis in an aqueous environment.

Furthermore, multi-enzyme cascade reactions represent a purely biocatalytic approach to DKR. For example, a two-enzyme system containing a ω-transaminase and an L-threonine aldolase has been developed for the synthesis of 3-Phenylserine from benzylamine (B48309). In this cascade, the transaminase converts benzylamine to benzaldehyde, which is then used by the aldolase to produce phenylserine. This system demonstrates how in situ generation of a substrate can be coupled with a stereoselective enzymatic reaction to achieve high conversion and stereoselectivity.

Biosynthetic Considerations and Metabolic Interplay of Phenylserine Analogues

Natural Occurrence and Role of Phenylserine (B13813050) Isomers in Biochemical Processes

D-amino acids are found in a diverse array of natural products, particularly those synthesized by microorganisms such as bacteria, fungi, and algae, as well as in some marine animals and even vertebrates. nih.govnih.gov Their incorporation into peptides and other secondary metabolites is primarily achieved through non-ribosomal peptide synthesis (NRPS) or post-translational modification of ribosomally synthesized peptides. nih.gov The presence of D-amino acids can confer unique structural properties and biological activities to these molecules. nih.gov

While L-threo-phenylserine is a known component of some natural bioactive products, the specific natural occurrence of erythro-D-Phenyserine is not extensively documented in scientific literature. jiangnan.edu.cn However, the general prevalence of D-amino acids in nature suggests that D-phenylserine isomers could be components of yet-to-be-discovered natural compounds. The role of these isomers is often linked to the bioactivity of the molecules they are part of, which can include antimicrobial, antiviral, and other therapeutic properties. jiangnan.edu.cn

Enzymatic Pathways Governing Phenylserine Formation or Degradation

The formation and degradation of phenylserine isomers are catalyzed by a specific set of enzymes. While many enzymes show specificity for L-amino acids, there are enzymes capable of acting on D-isomers, which are crucial for the metabolism of compounds like this compound.

Formation:

The synthesis of phenylserine isomers can be achieved through the reversible aldol (B89426) addition of glycine (B1666218) and benzaldehyde (B42025). This reaction is catalyzed by phenylserine aldolase (B8822740) and threonine aldolases . However, phenylserine aldolase isolated from Pseudomonas putida is specific for the L-form of both threo- and erythro-phenylserine and does not act on the D-enantiomers. nih.gov

In contrast, D-threonine aldolase from certain microorganisms has been shown to act on D-phenylserine isomers. For instance, the D-threonine aldolase from Arthrobacter sp. can cleave D-beta-phenylserine. uniprot.org Similarly, D-threonine aldolase from Alcaligenes xylosoxidans can utilize both D-threo- and D-erythro-phenylserine as substrates, catalyzing their reversible cleavage. nih.gov This suggests a potential biosynthetic route for D-phenylserine isomers in organisms possessing this enzyme.

Another key class of enzymes in the metabolism of D-amino acids are racemases . Phenylalanine racemase, for example, catalyzes the interconversion of L- and D-phenylalanine, which could then potentially serve as a precursor for D-phenylserine. wikipedia.org

Degradation:

The degradation of phenylserine isomers can also be stereospecific. As mentioned, phenylserine aldolase from Pseudomonas putida is involved in the degradation of L-threo-3-phenylserine. nih.gov

For the D-isomers, specific enzymes have been identified. A D-phenylserine deaminase from Arthrobacter sp. has been shown to catalyze the deamination of D-threo-phenylserine to phenylpyruvate. researchgate.net This enzyme is highly specific for the D-threo-form and is inert towards DL-erythro-phenylserine. researchgate.net Additionally, a D-phenylserine dehydrogenase has been identified in Pseudomonas syringae NK-15, which is involved in the degradation of D-phenylserine. nih.gov

The following table summarizes the enzymes involved in the metabolism of phenylserine isomers:

EnzymeReactionSubstrate SpecificityOrganism Example
Phenylserine AldolaseL-threo/erythro-Phenylserine <=> Glycine + BenzaldehydeL-isomersPseudomonas putida
D-Threonine AldolaseD-threo/erythro-Phenylserine <=> Glycine + BenzaldehydeD-isomersArthrobacter sp., Alcaligenes xylosoxidans
Phenylalanine RacemaseL-Phenylalanine <=> D-PhenylalanineL- and D-Phenylalanine-
D-Phenylserine DeaminaseD-threo-Phenylserine -> Phenylpyruvate + NH3D-threo-isomerArthrobacter sp.
D-Phenylserine DehydrogenaseD-Phenylserine degradationD-isomersPseudomonas syringae

Precursor Incorporation Studies and Isotopic Labeling in Metabolic Pathway Elucidation

The elucidation of metabolic pathways often relies on precursor incorporation studies using isotopically labeled compounds. ucdavis.edusemanticscholar.org By feeding an organism a precursor molecule labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the path of the labeled atoms through various metabolic reactions and identify the intermediates and final products of a specific pathway. nih.gov

To investigate the biosynthesis of this compound, a similar approach could be employed. Potential precursors that could be isotopically labeled and fed to a producing organism include:

[¹³C]-Glycine and [¹³C]-Benzaldehyde: To confirm their direct condensation to form the phenylserine backbone.

[¹⁵N]-Glycine: To trace the origin of the amino group.

[¹³C]-L-Phenylalanine: To determine if D-phenylserine is formed via racemization of L-phenylalanine followed by hydroxylation, or if L-phenylserine is formed first and then epimerized.

By analyzing the distribution of the isotopic label in the isolated this compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic pathway could be mapped out. This powerful technique provides definitive evidence for precursor-product relationships and the sequence of enzymatic reactions in a metabolic pathway. ucdavis.edusemanticscholar.org

Advanced Analytical Methodologies for Stereochemical Characterization and Enantiopurity Assessment of Erythro D Phenyserine

Chromatographic Enantioseparation Techniques

Chromatographic methods are paramount for the separation and quantification of stereoisomers. The fundamental principle lies in the differential interaction of enantiomers with a chiral environment, leading to different retention times and, consequently, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds, including the stereoisomers of phenyserine. CSPs are composed of a chiral selector immobilized onto a solid support, creating a chiral environment within the chromatographic column. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different interaction energies.

Research has demonstrated the successful separation of all four isomers of phenylserine (B13813050) using a Chirex 3126 (D)-penicillamine column. researchgate.net This type of CSP operates on the principle of ligand exchange chromatography, where a chiral ligand (D-penicillamine) is complexed with a metal ion (Cu(II)) and coated onto the stationary phase. The enantiomers of phenylserine form diastereomeric ternary complexes with the chiral selector and the metal ion, leading to their separation. The determination of both enantiomeric excess (ee) and diastereomeric excess (de) can be accurately achieved with this method. researchgate.net

Table 1: HPLC Conditions for the Enantioseparation of Phenylserine Isomers. researchgate.net
ParameterCondition
Column Chirex 3126 (D)-penicillamine (250 × 4.6 mm)
Mobile Phase 75% 2 mM CuSO4 solution + 25% Methanol
Flow Rate 1 mL/min
Detection UV at 254 nm
Column Temperature 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for chiral analysis, particularly for volatile or semi-volatile compounds. For non-volatile analytes like amino acids, a derivatization step is necessary to increase their volatility and thermal stability. In the context of chiral separations, derivatization can be performed with either a chiral or an achiral agent.

When an achiral derivatizing agent is used, the resulting derivatives remain enantiomeric and require a chiral stationary phase for separation. Conversely, using a chiral derivatizing agent converts the enantiomers into diastereomers, which can then be separated on a conventional achiral column. The mass spectrometer provides sensitive detection and structural information, confirming the identity of the separated isomers. While specific studies on erythro-D-Phenyserine are not prevalent, the methodology is well-established for other amino acids and could be readily adapted. For instance, a common approach involves derivatization with alkyl chloroformates followed by separation on a chiral column like Chirasil-L-Val. pharmascholars.com

Table 2: General GC-MS Parameters for Chiral Amino Acid Analysis. pharmascholars.com
ParameterCondition
Derivatization Agent Heptafluorobutyl chloroformate (HFBCF)
Column Chirasil-L-Val capillary column
Carrier Gas Helium
Detection Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomeric and Diastereomeric Resolution

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the analysis of chiral compounds in complex matrices. Similar to HPLC, chiral separation in LC-MS can be achieved using a chiral stationary phase or by pre-column derivatization with a chiral reagent to form diastereomers. pharmascholars.com

The use of MS detection in conjunction with chiral LC offers several benefits, including the ability to confirm the identity of each stereoisomer based on its mass-to-charge ratio and fragmentation pattern. For compounds like phenylephrine, which is structurally related to phenyserine, LC-MS/MS methods have been developed involving derivatization to enhance sensitivity and chromatographic performance. nih.gov Such a strategy could be applied to this compound, allowing for its trace-level quantification and stereochemical assessment in various samples.

Table 3: Illustrative LC-MS/MS Parameters for Chiral Analysis of a Derivatized Amine. nih.gov
ParameterCondition
Column Reversed-phase C18 column (for diastereomers)
Mobile Phase Gradient elution with acetonitrile (B52724) and water (containing formic acid)
Ionization Electrospray Ionization (ESI), positive mode
Detection Tandem Mass Spectrometry (MS/MS)

Thin-Layer Chromatography (TLC) with Chiral Additives/Impregnation

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that can be adapted for chiral separations. Enantiomeric resolution in TLC can be achieved by using a chiral stationary phase or by incorporating a chiral selector into the mobile phase (chiral mobile phase additive). Another approach is to impregnate a standard silica (B1680970) gel plate with a chiral agent. wikipedia.orgnih.gov

Historically, paper chromatography, a precursor to TLC, was used for the separation of substituted threo- and erythro-phenylserines. springernature.com Modern chiral TLC offers a simple, rapid, and cost-effective method for screening enantiomeric purity. For amino alcohols, chiral resolution can be achieved by forming diastereomeric ion-pairs with a chiral counter-ion added to the mobile phase. researchgate.net While less common for quantitative analysis compared to HPLC and GC, chiral TLC is a valuable tool for qualitative assessment and reaction monitoring.

Spectroscopic Approaches for Stereochemical Assignment and Conformational Analysis

Spectroscopic techniques provide detailed information about the three-dimensional structure of molecules, making them indispensable for the absolute configuration assignment and conformational analysis of chiral compounds like this compound.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that are sensitive to the chirality of a molecule. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the difference in the intensity of Raman scattered light with left and right circular polarization. wikipedia.org

These techniques provide detailed information about the stereochemistry and conformation of molecules in solution. The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD or ROA spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. spectroscopyeurope.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. These methods are particularly valuable when single crystals for X-ray crystallography are not available. The application of VCD and ROA to amino acids and amino alcohols is well-documented, and these techniques are highly suitable for the stereochemical elucidation of this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Relative Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the relative configuration and the quantification of diastereomers in a mixture. For molecules with multiple chiral centers, such as phenyserine, diastereomers exhibit distinct NMR spectra, allowing for their differentiation and the determination of their relative proportions.

The diastereomeric ratio of erythro and threo isomers can be determined by the integration of well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.netresearchgate.net Protons adjacent to the stereocenters are particularly sensitive to the local stereochemical environment, leading to differences in their chemical shifts (δ) and spin-spin coupling constants (J). By comparing the integral areas of these diagnostic peaks, the relative abundance of each diastereomer in a mixture can be accurately calculated. rsc.org For instance, the methine protons in the backbone of phenyserine would be expected to show distinct chemical shifts and coupling patterns for the erythro and threo configurations.

The relative configuration of diastereomers, such as the erythro isomer of D-phenyserine, can be established by analyzing the magnitude of the vicinal coupling constants (³JHH) between protons on adjacent stereocenters. The Karplus equation describes the relationship between the ³J coupling constant and the dihedral angle between the coupled protons. In the erythro isomer, a larger coupling constant is typically observed due to the anti-periplanar relationship of the vicinal protons in a preferred staggered conformation. Conversely, the threo isomer would exhibit a smaller coupling constant, indicative of a gauche relationship. researchgate.net

Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra by collapsing multiplets into singlets, which significantly enhances spectral resolution and allows for more accurate integration of signals, even in crowded spectral regions. nih.gov Furthermore, computational methods can be used in conjunction with experimental NMR data to predict the NMR parameters for different possible stereoisomers, aiding in the correct assignment of the relative configuration. nih.govnih.gov The comparison of experimental chemical shifts and coupling constants with quantum chemically computed values for all possible diastereomers can provide a robust method for stereochemical assignment. nih.gov

Table 1: General ¹H NMR Parameters for Distinguishing erythro and threo Diastereomers

Parametererythro Isomerthreo IsomerRationale
³JHH (Vicinal Coupling Constant) Typically largerTypically smallerReflects the dihedral angle between vicinal protons; anti vs. gauche conformation.
Chemical Shift (δ) Distinct chemical shifts for protons near stereocentersDifferent distinct chemical shifts compared to the erythro isomerThe anisotropic effects of substituents differ in the diastereomeric forms.
Signal Integration Proportional to its concentration in the mixtureProportional to its concentration in the mixtureThe area under a signal is directly proportional to the number of protons it represents.

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. youtube.com For the analysis of chiral compounds like this compound, derivatization with a chiral derivatizing agent (CDA) is a powerful strategy to facilitate stereochemical characterization and enantiopurity assessment. researchgate.net This approach involves reacting the enantiomeric or diastereomeric mixture with a single enantiomer of a chiral reagent to form a mixture of diastereomeric derivatives. These newly formed diastereomers possess different physicochemical properties and can be separated and quantified using standard achiral chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.net

The amino and hydroxyl functional groups in this compound are suitable targets for derivatization. A variety of CDAs are available for the derivatization of amino acids. These reagents typically react with the primary amine to form stable diastereomeric amides, urethanes, or ureas. researchgate.net

Common derivatization strategies for amino acids that are applicable to phenyserine include:

Acylation: Reagents such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) or its analogues can be used to form diastereomeric amides. The resulting derivatives can be analyzed by NMR, where the magnetically anisotropic phenyl group of the CDA induces chemical shift differences in the protons of the original analyte, allowing for the determination of enantiomeric excess and absolute configuration. thieme-connect.de

Reaction with Chloroformates: Alkyl chloroformates, such as methyl chloroformate, can react with the amino group to form carbamates. While this is often used for general amino acid analysis, chiral chloroformates can be employed for enantiomeric resolution. nih.gov

Silylation: Silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to increase the volatility and thermal stability of amino acids for GC-MS analysis. sigmaaldrich.com While silylation itself does not typically introduce a chiral center, it is a crucial step for the GC-MS analysis of phenyserine after a chiral derivatization has been performed on the amino group.

Use of Specific Chiral Derivatizing Agents: A range of CDAs have been developed for the HPLC analysis of amino acids. These include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), Sanger's reagent (2,4-dinitrofluorobenzene), and o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. nih.gov These reagents react with the amino group to form highly chromophoric or fluorophoric diastereomeric derivatives, which can be readily detected and quantified.

The choice of derivatization reagent and analytical method depends on the specific requirements of the analysis, such as sensitivity, and the nature of the sample matrix. nih.gov For instance, for GC-MS analysis, a two-step derivatization might be employed where the amino group is first reacted with a chiral acylating agent, followed by silylation of the hydroxyl and carboxylic acid groups to ensure sufficient volatility. researchgate.net

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Acids

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedResulting DerivativeTypical Analytical Technique
1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide FDAA (Marfey's Reagent)Primary AmineDiastereomeric AmidesHPLC-UV/MS
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITCPrimary AmineDiastereomeric ThioureasHPLC-UV/MS
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFEPrimary AmineDiastereomeric UrethanesHPLC-UV/MS
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride MTPA-Cl (Mosher's Acid Chloride)Primary Amine, AlcoholsDiastereomeric Amides/EstersNMR, HPLC

Strategic Applications of Erythro D Phenyserine in Complex Organic Synthesis and Chemical Biology Research

Chiral Building Block in Natural Product Synthesis

Erythro-D-Phenylserine serves as a crucial chiral precursor in the total synthesis of numerous natural products, where the precise stereochemistry of the final target is paramount for its biological activity. The stereodefined centers of erythro-D-Phenylserine are incorporated into the backbone of the target molecule, significantly simplifying the synthetic strategy and avoiding challenging stereoselective transformations at later stages.

Key applications include:

β-Lactam Antibiotics: The β-hydroxy-α-amino acid structure is a key component of many β-lactam antibiotics. Erythro-D-Phenylserine derivatives can be utilized to construct the characteristic azetidin-2-one (B1220530) ring with the desired stereochemistry, which is essential for their antibacterial activity. The synthesis of these antibiotics often involves the cyclization of β-amino acids, which can be accessed from phenylserine (B13813050).

Paclitaxel (Taxol®) Side Chain: The C-13 side chain of the potent anticancer drug Paclitaxel is (2'R,3'S)-N-benzoyl-3-phenylisoserine. Erythro-D-Phenylserine can be chemically modified to synthesize this specific diastereomer, which is crucial for the drug's efficacy. Chemoenzymatic methods have also been explored to produce the necessary phenylisoserine (B1258129) derivatives.

Bestatin: This natural dipeptide, an inhibitor of various aminopeptidases, contains a (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) moiety. Erythro-D-Phenylserine can serve as a starting material for the stereoselective synthesis of this unique amino acid component.

Kanamycin (B1662678) C: While the direct use of erythro-D-Phenylserine in the total synthesis of Kanamycin C is not extensively documented, the synthesis of aminoglycoside antibiotics often relies on chiral pool starting materials to install the numerous stereocenters. The structural motifs present in erythro-D-Phenylserine are analogous to fragments within the kanamycin family of antibiotics, suggesting its potential as a chiral building block in synthetic approaches to these complex molecules.

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid, stereochemically defined scaffold of erythro-D-Phenylserine is an excellent starting point for DOS, allowing for the generation of diverse molecular architectures.

By leveraging the multiple functional groups of erythro-D-Phenylserine, a variety of scaffolds can be accessed through different reaction pathways. For example, the amino and hydroxyl groups can be used to form heterocyclic rings, while the carboxylic acid can be converted into a range of functional groups or used as a point of attachment to a solid support for combinatorial synthesis.

Starting Material ScaffoldPotential Library ScaffoldsKey Transformations
erythro-D-PhenylserineOxazolines, Aziridines, Piperazines, MorpholinesCyclization, Ring-opening, Multi-component reactions
Phenylserine-derived β-lactamsFused bicyclic systems, MacrocyclesRing-expansion, Annulation reactions
Phenylserine estersPeptidomimetics, DiketopiperazinesAmide coupling, Cyclization

This approach allows for the creation of libraries of compounds with high three-dimensional complexity, which is often a desirable feature for molecules intended to interact with biological targets. The synthesis of libraries based on amino-oxazoline scaffolds has been demonstrated as a viable strategy in DOS.

Precursor for Advanced Synthetic Intermediates and Scaffolds

The chemical functionalities of erythro-D-Phenylserine allow for its conversion into a variety of valuable synthetic intermediates and scaffolds. These intermediates can then be elaborated into more complex molecules.

Chiral Aziridines: Aziridines are strained, three-membered nitrogen-containing heterocycles that are versatile intermediates in organic synthesis. Erythro-D-Phenylserine can be converted into chiral aziridine-2-carboxylates through a series of stereospecific transformations. These aziridines can then undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functional groups and build molecular complexity.

Chiral Oxazolines: Oxazolines

Q & A

Q. Tables for Reference

  • Table 1 : Synthetic Yield Optimization (Catalyst Loading vs. Reaction Time)
  • Table 2 : Interspecies Hepatic Clearance Comparisons (Human vs. Rat Microsomes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.